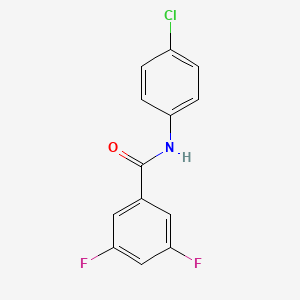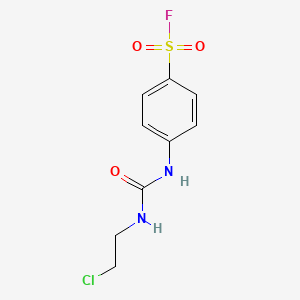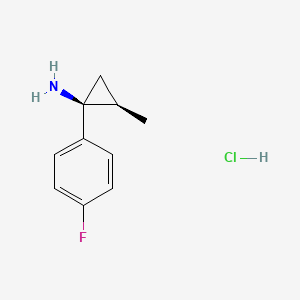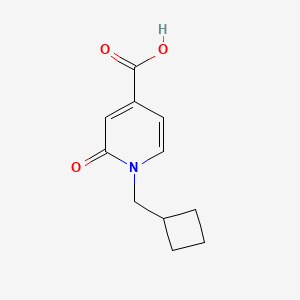![molecular formula C16H20N4OS B13349560 N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide: is a complex organic compound that features a cyano group, a methyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated imidazoles, nitroimidazoles.
科学的研究の応用
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and cyano group. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide: can be compared to other imidazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an imidazole ring allows for diverse interactions with biological targets, making it a compound of significant interest for further research and development.
特性
分子式 |
C16H20N4OS |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-(2-cyano-3-methylbutan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N4OS/c1-10(2)16(4,9-17)20-14(21)8-22-15-18-12-6-5-11(3)7-13(12)19-15/h5-7,10H,8H2,1-4H3,(H,18,19)(H,20,21) |
InChIキー |
LGDWOUUXGKVPJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C)(C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)
![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
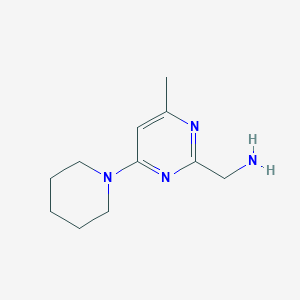

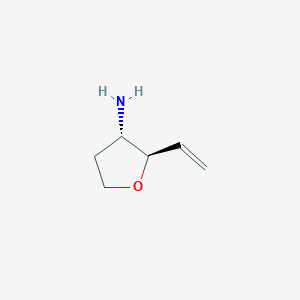

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
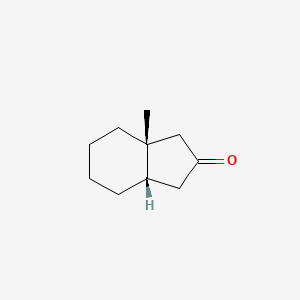
![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349517.png)
